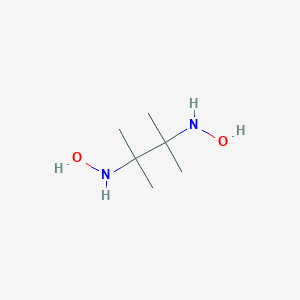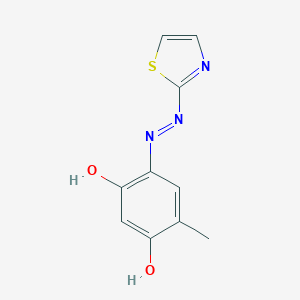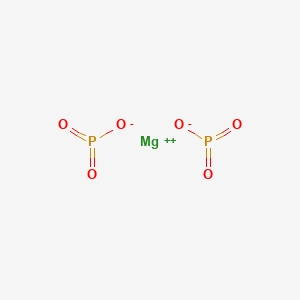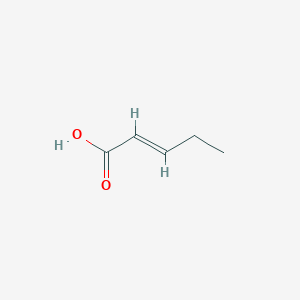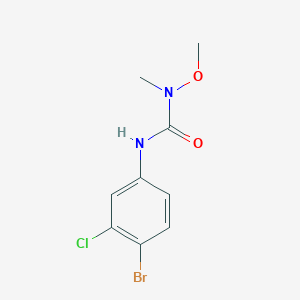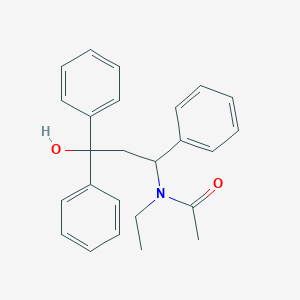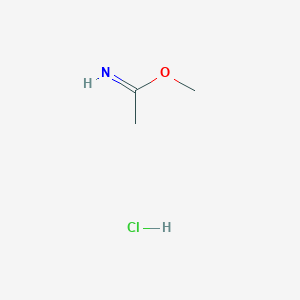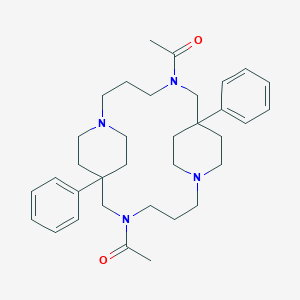
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-diacetyl-7,16-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-diacetyl-7,16-diphenyl- is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DOTA-PhAc and is a derivative of the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA-PhAc is a macrocyclic compound that has been extensively studied for its potential use in various applications, including medical imaging, drug delivery, and targeted therapy.
作用機序
The mechanism of action of DOTA-PhAc involves its ability to bind to specific receptors on cancer cells. The compound has a high affinity for the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Once bound to PSMA, DOTA-PhAc is internalized into the cancer cell and can be visualized using PET imaging.
生化学的および生理学的効果
DOTA-PhAc has been shown to have minimal toxicity and is well-tolerated in animal studies. The compound has a short half-life, which allows for rapid clearance from the body. In addition, DOTA-PhAc has been shown to have minimal off-target binding, which reduces the risk of false-positive results in PET imaging.
実験室実験の利点と制限
One of the main advantages of DOTA-PhAc is its high specificity for PSMA, which allows for targeted imaging of cancer cells. In addition, the short half-life of the compound reduces the risk of radiation exposure to patients. However, the synthesis of DOTA-PhAc is a complex process that requires expertise in organic chemistry, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for the use of DOTA-PhAc in scientific research. One area of interest is the development of targeted therapies using DOTA-PhAc as a drug delivery vehicle. The compound has been shown to be effective in delivering therapeutic agents to cancer cells, which could potentially improve the efficacy of cancer treatments. In addition, further research is needed to investigate the use of DOTA-PhAc in other applications, such as magnetic resonance imaging (MRI) and computed tomography (CT) imaging.
Conclusion:
In conclusion, DOTA-PhAc is a synthetic compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential use in medical imaging, drug delivery, and targeted therapy. DOTA-PhAc has several advantages, including its high specificity for PSMA and short half-life, but its complex synthesis may limit its availability for research purposes. Future research is needed to explore the full potential of DOTA-PhAc in scientific research.
合成法
The synthesis of DOTA-PhAc involves the reaction of DOTA with acetic anhydride and phenylacetic acid in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The synthesis of DOTA-PhAc is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DOTA-PhAc has been extensively studied for its potential use in medical imaging, particularly in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique that uses radioactive tracers to visualize metabolic processes in the body. DOTA-PhAc has been shown to be an effective PET imaging agent for detecting cancer cells, particularly in prostate cancer.
特性
CAS番号 |
13073-17-1 |
|---|---|
製品名 |
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-diacetyl-7,16-diphenyl- |
分子式 |
C34H48N4O2 |
分子量 |
544.8 g/mol |
IUPAC名 |
1-(14-acetyl-7,16-diphenyl-1,5,10,14-tetrazatricyclo[14.2.2.27,10]docosan-5-yl)ethanone |
InChI |
InChI=1S/C34H48N4O2/c1-29(39)37-21-9-19-35-25-17-34(18-26-35,32-13-7-4-8-14-32)28-38(30(2)40)22-10-20-36-23-15-33(27-37,16-24-36)31-11-5-3-6-12-31/h3-8,11-14H,9-10,15-28H2,1-2H3 |
InChIキー |
CCUDVEANUNTZKL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C(=O)C)C5=CC=CC=C5 |
正規SMILES |
CC(=O)N1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C(=O)C)C5=CC=CC=C5 |
その他のCAS番号 |
13073-17-1 |
同義語 |
5,14-Diacetyl-7,16-diphenyl-1,5,10,14-tetraazatricyclo[14.2.2.27,10]docosane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



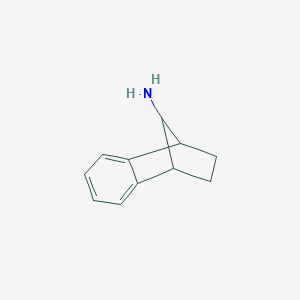
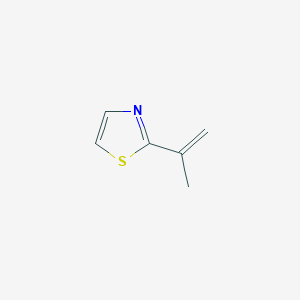
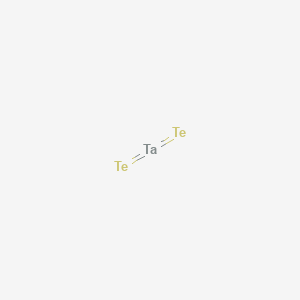
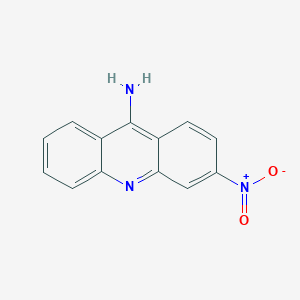
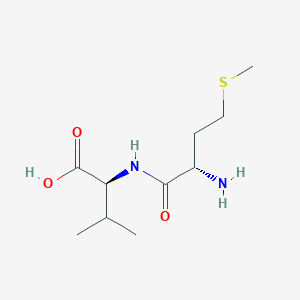
![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)
